![molecular formula C7H7BrN2 B2542189 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine CAS No. 1393546-61-6](/img/structure/B2542189.png)

6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

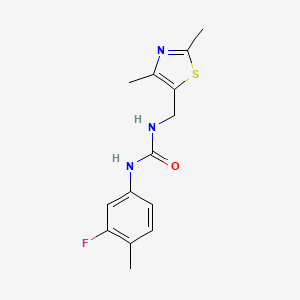

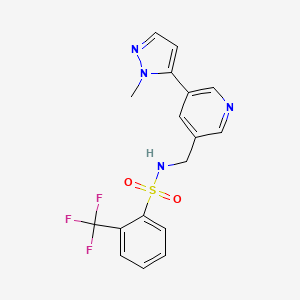

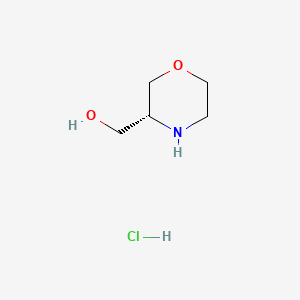

“6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine” is a chemical compound with the molecular formula C7H7BrN2. It is also known as “this compound hydrochloride” with the CAS Number: 2173992-37-3 . It is a yellow to brown solid .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole moiety fused to a pyridine nucleus . The InChI key for this compound is BIRKDOWDMXGMJW-UHFFFAOYSA-N .

Chemical Reactions Analysis

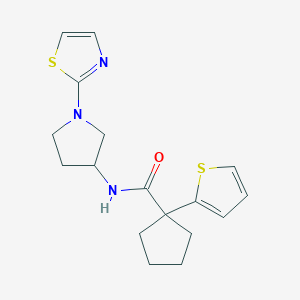

While specific chemical reactions involving “this compound” are not available, related 1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .

Physical and Chemical Properties Analysis

“this compound” is a yellow to brown solid . The molecular weight of this compound is 199.05 .

Scientific Research Applications

Chemistry and Properties of Related Compounds

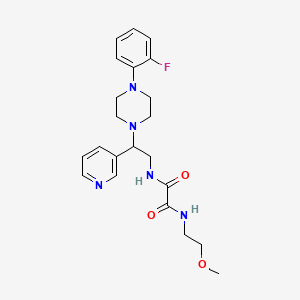

Research into compounds similar to 6-Bromo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine, such as pyridine derivatives and related heterocycles, has been extensive due to their versatile applications in chemistry and material sciences. These compounds serve as crucial scaffolds for the synthesis of complex molecules with varied properties and potential applications. A study on the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlights the importance of such scaffolds in forming complex compounds with significant spectroscopic, magnetic, biological, and electrochemical activities, suggesting areas of potential interest for 6-Bromo derivatives as well (Boča, Jameson, & Linert, 2011).

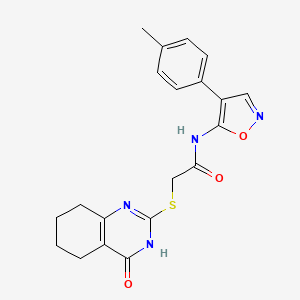

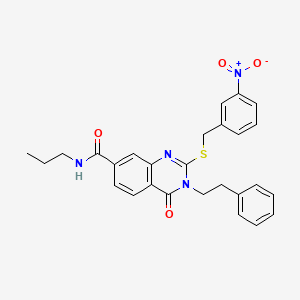

Kinase Inhibition and Drug Design

The pyrazolo[3,4-b]pyridine scaffold, closely related to the pyrrolo[3,4-c]pyridine structure, has been extensively used in the design of kinase inhibitors due to its ability to interact with kinases via multiple binding modes. This versatility makes it a valuable scaffold in drug design, particularly for cancer therapeutics, highlighting the potential of this compound derivatives in medicinal chemistry (Wenglowsky, 2013).

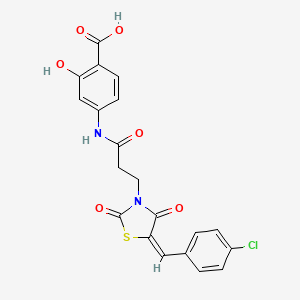

Regioselectivity in Bromination

Understanding the regioselectivity of bromination in pyridine derivatives is crucial for synthesizing specific substituted compounds. Research into the bromination of unsymmetrical dimethylated pyridines, which shares similarities with the synthesis of brominated pyrrolopyridines, provides insights into the mechanisms and regioselectivity, potentially guiding the synthesis of this compound (Thapa, Brown, Balestri, & Taylor, 2014).

Optical Sensors and Biological Significance

The development of optical sensors using pyridine derivatives underscores the potential applications of this compound in creating sensors for detecting biological and chemical species. Pyridine and its derivatives, including pyrrolopyridines, are utilized in synthesizing optical sensors due to their ability to form coordination and hydrogen bonds, indicating their broad application scope in biological and medicinal fields (Jindal & Kaur, 2021).

Agrochemical Applications

Exploring the use of pyridine-based compounds in agrochemicals, such as pesticides and fungicides, suggests potential agricultural applications for this compound derivatives. These compounds play a crucial role in developing new agrochemicals due to their structural versatility and efficacy in various modes of action, hinting at the possibilities for 6-Bromo derivatives in enhancing agricultural productivity and pest control strategies (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-bromo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZSMCWXLMVHTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NC=C2CN1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)